1H-Benzimidazol-4-ylboronic acid

Antimicrobial Resistance Enzyme Inhibition Medicinal Chemistry

Researchers requiring unambiguous regioisomeric control in Suzuki couplings often face procurement of mislabeled isomers. 1H-Benzimidazol-4-ylboronic acid eliminates this risk, delivering the exact 4-yl substitution for defined SAR. • Validated sub-nanomolar MBL inhibitor (IC50 0.049-1.33 nM vs. IMP-1/VIM-1) - ideal FBDD starting point. • Key intermediate for PI3K inhibitor synthesis (US20130157977A1). • Enables streamlined tandem oxidative cyclization/coupling protocols, reducing purification steps and costs. Available in research quantities with fast global dispatch.

Molecular Formula C7H7BN2O2
Molecular Weight 161.96 g/mol
CAS No. 499769-95-8
Cat. No. B1521094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazol-4-ylboronic acid
CAS499769-95-8
Molecular FormulaC7H7BN2O2
Molecular Weight161.96 g/mol
Structural Identifiers
SMILESB(C1=C2C(=CC=C1)NC=N2)(O)O
InChIInChI=1S/C7H7BN2O2/c11-8(12)5-2-1-3-6-7(5)10-4-9-6/h1-4,11-12H,(H,9,10)
InChIKeyUNWJCMBQRPPTIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazol-4-ylboronic Acid: Strategic Heteroaryl Boronic Acid


1H-Benzimidazol-4-ylboronic acid (CAS 499769-95-8) is a heteroaromatic boronic acid featuring a benzimidazole scaffold with the boronic acid group substituted at the 4-position of the fused bicyclic ring system [1]. It has a molecular weight of 161.95 g/mol and a predicted pKa of 8.12±0.30, and it is primarily employed as a key building block in Suzuki-Miyaura cross-coupling reactions for the construction of biaryl and heterobiaryl architectures in medicinal chemistry .

Workflow Suzuki-Miyaura Cross-Coupling
Selection 4-yl Boronic Acid Regioisomer
Use Context Medicinal Chemistry Building Block

Avoiding Regioisomeric Confusion with 1H-Benzimidazol-4-ylboronic Acid


Generic substitution among benzimidazole boronic acids is not chemically valid. The position of the boronic acid group on the benzimidazole ring (4-yl vs. 5-yl or 6-yl) dictates the regioisomeric outcome of the subsequent Suzuki coupling, directly impacting the structure-activity relationship (SAR) of the final drug candidate [1]. Additionally, the 4-yl isomer possesses distinct electronic and steric properties compared to simple phenylboronic acid, influencing both coupling yields and the intrinsic biological activity profile of the resulting conjugates, as evidenced by its superior potency in metallo-beta-lactamase (MBL) inhibition assays [2].

Target Compound
Potential Substitute
Risk Context
1H-Benzimidazol-4-ylboronic acid
5- or 6-yl regioisomer
Regiochemistry shift may alter coupling outcome and SAR interpretation
1H-Benzimidazol-4-ylboronic acid
Phenylboronic acid
May form inactive benzodiazaborole byproduct; lacks benzimidazole pharmacophore for target engagement

1H-Benzimidazol-4-ylboronic Acid: Comparative Performance Data


MBL Inhibitory Potency

In a direct head-to-head comparison within a patented series of boronic acid MBL inhibitors, (1H-benzo[d]imidazol-4-yl)boronic acid (the target compound) demonstrated significantly higher potency against clinically relevant MBL variants compared to other boronic acid fragments. Against VIM-1 protein from Pseudomonas aeruginosa, it exhibited an IC50 of 0.172 nM [1]. Furthermore, its activity against IMP-1 metallo-beta-lactamase from Serratia marcescens (IC50 = 1.33 nM) and from Pseudomonas aeruginosa (IC50 = 0.049 nM) firmly establishes its sub-nanomolar to low nanomolar inhibitory profile, a key differentiator for fragment-based drug discovery efforts targeting resistant pathogens [1].

MBL Inhibition (IC50)
Reported
0.049 – 1.33 nM
Supports fragment-based MBL inhibitor screening
Patent-reported data; independent validation review advised
Antimicrobial Resistance Enzyme Inhibition Medicinal Chemistry

Benzimidazole Synthesis: Avoiding Phenylboronic Acid Side Reactions

A key differentiator for 1H-benzimidazol-4-ylboronic acid lies in its intrinsic stability and reactivity profile when compared to simple phenylboronic acid in benzimidazole-forming reactions. Research has demonstrated that phenylboronic acid is rapidly consumed by condensation with benzene-1,2-diamine to form a 2-phenylbenzodiazaborole byproduct, rendering it inactive as a catalyst or reagent in such contexts [1][2]. In contrast, the target compound, which is a benzimidazolylboronic acid, is the intended product of such cyclizations, allowing it to serve as a stable, pre-formed building block for subsequent cross-coupling steps without suffering from this specific degradative pathway.

Stability vs. Phenylboronic Acid
Cross-study context
Stable pre-formed building block Forms inactive benzodiazaborole byproduct
Mechanistic differentiation; substitution may cause reaction failure
Condensation reaction context; review synthetic protocol
Synthetic Methodology Catalysis Heterocycle Chemistry

Suzuki Coupling: PI3 Kinase Inhibitor Synthesis

1H-Benzimidazol-4-ylboronic acid is a validated and patented intermediate for the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors, a major class of anticancer agents [1]. While many arylboronic acids can participate in Suzuki couplings, the benzimidazole core is a privileged pharmacophore for kinase inhibition. The 4-yl isomer specifically is cited in patent literature (e.g., US20130157977A1) as a key building block for generating inhibitors with optimized binding to the PI3K ATP-binding pocket [1]. This is a critical distinction from other isomeric benzimidazole boronic acids or simple phenyl derivatives, which lack the precise vector and hydrogen-bonding capabilities required for this specific target.

PI3K Inhibitor Synthesis
Patent citation
Cited as key intermediate in PI3K inhibitor patents
Enables patented synthetic route; supports kinase SAR exploration
4-position is a known binding determinant; review patent for details
Suzuki Coupling Cancer Therapeutics PI3 Kinase

Applications of 1H-Benzimidazol-4-ylboronic Acid


Fragment-Based Drug Discovery for MBL Inhibitors

Given its validated sub-nanomolar IC50 values (0.049 nM to 1.33 nM) against clinically relevant IMP-1 and VIM-1 metallo-beta-lactamases, 1H-benzimidazol-4-ylboronic acid is an ideal fragment for initiating FBDD campaigns targeting antibiotic-resistant bacterial infections [1]. Its small size and high ligand efficiency make it a superior starting point for lead optimization compared to larger, less potent screening hits.

PI3 Kinase Inhibitors for Oncology

As a key intermediate protected by patents (e.g., US20130157977A1) for the synthesis of benzimidazole-based PI3K inhibitors, this compound is essential for medicinal chemistry teams developing novel anticancer agents [2]. Its 4-yl boronic acid handle allows for late-stage diversification via Suzuki-Miyaura coupling, enabling rapid exploration of structure-activity relationships around the benzimidazole core.

Suzuki Coupling for Benzimidazole Biaryls

This compound is a critical building block for the synthesis of complex biaryl and heteroaryl architectures containing the benzimidazole pharmacophore [3]. It is specifically suited for one-pot, tandem oxidative cyclization/Suzuki coupling protocols, which streamline the synthesis of diaryl-substituted benzimidazoles and reduce the number of required purification steps [4]. This advantage directly translates to increased efficiency and reduced costs in both academic and industrial synthetic workflows.

Application
Selection Property
Validation Focus
Fragment-Based MBL Inhibitor Discovery
Reported enzyme inhibition data
Replicate IC50 values; SAR at 4-position
PI3K Inhibitor Medicinal Chemistry
Patent enablement; benzimidazole core
Suzuki coupling diversification; kinase selectivity profiling
Suzuki Coupling for Benzimidazole Biaryls
Pre-formed heteroaryl boronic acid
Coupling yield; regiochemical fidelity; one-pot compatibility
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